



Characterization of (Vinylbenzyl)trimethylammonium chloride by NMR and FTIR

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Compound of Interest		
Compound Name:	(Vinylbenzyl)trimethylammonium chloride	
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An in-depth technical guide on the characterization of **(Vinylbenzyl)trimethylammonium chloride** (VBTAC) by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is presented for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols, tabulated spectral data with assignments, and a visual workflow to ensure accurate and reproducible analysis of this critical monomer.

Spectroscopic Characterization of (Vinylbenzyl)trimethylammonium chloride

(Vinylbenzyl)trimethylammonium chloride is a key monomer utilized in the synthesis of functional polymers for a wide range of applications, including ion-exchange resins and materials for biomedical use. The precise structure and purity of VBTAC are essential for the desired properties of the resulting polymers. NMR and FTIR spectroscopy are powerful analytical techniques for the comprehensive characterization of the VBTAC monomer.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to verify the structure and assess the purity of VBTAC.

Materials and Equipment:

- (Vinylbenzyl)trimethylammonium chloride (VBTAC) sample
- Deuterated solvent (e.g., Deuterium Oxide D₂O or Chloroform-d CDCl₃)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz)[1]

Procedure:

- Sample Preparation: A solution of 10-20 mg of VBTAC is prepared in 0.6-0.7 mL of a suitable deuterated solvent and transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans (typically 16-32) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired data is processed by Fourier transformation, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the identification of functional groups in VBTAC using FTIR spectroscopy.

Materials and Equipment:

- (Vinylbenzyl)trimethylammonium chloride (VBTAC) sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:



- Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Analysis: A small amount of the solid VBTAC sample is placed on the ATR crystal, and firm contact is ensured using the pressure clamp. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[2]
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final infrared spectrum.

Data Presentation

The following tables summarize the expected chemical shifts and absorption frequencies for **(Vinylbenzyl)trimethylammonium chloride**.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Assignments for **(Vinylbenzyl)trimethylammonium chloride**.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5	Doublet	2H	Aromatic protons (ortho to -CH ₂ N+)
~7.4	Doublet	2H	Aromatic protons (ortho to vinyl group)
~6.7	Doublet of doublets	1H	Vinyl -CH=
~5.8	Doublet	1H	Vinyl =CH2 (trans)
~5.3	Doublet	1H	Vinyl =CH2 (cis)
~4.3	Singlet	2H	Benzylic -CH2-N+
~3.1	Singlet	9H	N+-(CH3)3

Note: The disappearance of vinyl proton signals can confirm successful polymerization of VBTAC.[3]



¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts and Assignments for **(Vinylbenzyl)trimethylammonium chloride**.

Chemical Shift (δ) (ppm)	Assignment
~137	Aromatic C (quaternary, attached to vinyl group)
~136	Vinyl -CH=
~132	Aromatic C (quaternary, attached to -CH ₂ N ⁺)
~129	Aromatic CH (ortho to -CH₂N+)
~126	Aromatic CH (ortho to vinyl group)
~115	Vinyl =CH2
~68	Benzylic -CH ₂ -N ⁺
~52	N+-(CH ₃) ₃

FTIR Spectral Data

Table 3: Characteristic FTIR Absorption Bands and Assignments for **(Vinylbenzyl)trimethylammonium chloride**.



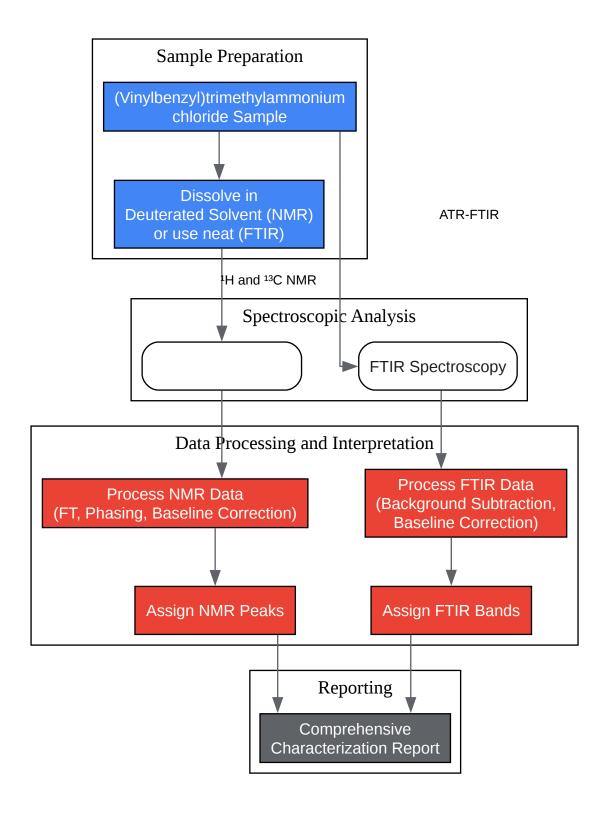
Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3010	C-H stretch (aromatic and vinyl)
~2950	C-H stretch (aliphatic)
~1630	C=C stretch (vinyl group)
~1610, ~1515, ~1480	C=C stretch (aromatic ring)
~1480	CH₂ scissoring and CH₃ asymmetric deformation
~990, ~910	=C-H out-of-plane bending (vinyl group)
~840	C-H out-of-plane bending (para-disubstituted ring)
~950	C-N stretch (quaternary ammonium)

Note: The persistence of characteristic vibrational bands in the FTIR spectrum can confirm the structural integrity of functional groups after polymerization.[4]

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the experimental and data analysis steps for the characterization of VBTAC.





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Caption: Experimental workflow for the characterization of VBTAC.



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